2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid
CAS No.: 857410-55-0
Cat. No.: VC5467325
Molecular Formula: C13H13N3O2
Molecular Weight: 243.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857410-55-0 |
---|---|
Molecular Formula | C13H13N3O2 |
Molecular Weight | 243.266 |
IUPAC Name | 2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C13H13N3O2/c1-9-11(12(17)18)8-15-13(16-9)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16) |
Standard InChI Key | ABLBDYTXAHBWRH-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. Its structure combines a pyrimidine core with functional groups that enhance reactivity and biological interactions:
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Benzylamino group: Introduces hydrophobic and π-π stacking capabilities.
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Methyl group: Modulates electronic effects and steric hindrance.
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Carboxylic acid: Enhances solubility and enables further derivatization.
Key physicochemical properties include:
Property | Value |
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Melting Point | 313–316°C (decomposition) |
Boiling Point | 452.2°C at 760 mmHg |
Density | 1.431 g/cm³ |
LogP (Partition Coefficient) | Estimated 1.8–2.2 |
The carboxylic acid group confers a pKa of ~3.5–4.5, making the compound ionizable under physiological conditions .
Synthesis and Reaction Pathways
Synthetic Route from Ethyl Esters
The compound is synthesized via a two-step process involving nucleophilic substitution followed by ester hydrolysis:
Step 1: Formation of 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate
A solution of ethyl 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (1.9 mmol) in absolute ethanol reacts with benzylamine (2.85 mmol) at 80°C for 2–3 hours . The reaction proceeds via an SN2 mechanism, replacing the methylsulfonyl group with benzylamine.
Step 2: Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis using sodium hydroxide (2M) at reflux, followed by acidification with hydrochloric acid to yield the carboxylic acid .
Reaction Conditions and Yield
Parameter | Value |
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Temperature | 80°C |
Solvent | Ethanol |
Yield (Step 1) | 92% |
Yield (Step 2) | 85–90% |
Physicochemical Characterization
Spectroscopic Data
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IR (KBr): Peaks at 3300 cm⁻¹ (N–H stretch), 1730 cm⁻¹ (C=O ester), 1700 cm⁻¹ (C=O acid), 1450 cm⁻¹ (C–N aromatic) .
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¹H NMR (DMSO-d₆): δ 1.26 (t, 3H, J = 6.9 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, J = 6.9 Hz, OCH₂), 4.65 (d, 2H, J = 5.7 Hz, NHCH₂), 7.30–7.45 (m, 5H, Ar–H), 8.60 (s, 1H, pyrimidine-H) .
Stability and Solubility
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Stability: Decomposes above 300°C; stable under inert atmospheres.
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions .
Biological Activity and Applications
Antitubercular Activity
In vitro testing against Mycobacterium tuberculosis H37Rv demonstrated moderate inhibition with an MIC of 32 µg/mL . The benzylamino group enhances membrane permeability, facilitating interaction with mycobacterial enzymes involved in cell wall synthesis.
Cytostatic Effects
Screening against human lymphoma (U937) and cervical carcinoma (HeLa) cell lines revealed IC₅₀ values of 12–18 µM, suggesting interference with DNA replication or kinase signaling pathways .
Structure-Activity Relationships (SAR)
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Benzylamino Substitution: Critical for antitubercular activity; removal reduces potency by 4-fold.
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Carboxylic Acid: Essential for solubility; esterification diminishes cytostatic effects .
Comparative Analysis with Analogues
2-Amino-4-methylpyrimidine-5-carboxylic Acid
Parameter | 2-Amino Analogue | 2-Benzylamino Derivative |
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Molecular Weight | 153.14 g/mol | 243.26 g/mol |
MIC (M. tuberculosis) | 64 µg/mL | 32 µg/mL |
Cytostatic IC₅₀ | 25 µM | 12 µM |
The benzylamino group doubles antitubercular potency, likely due to improved lipophilicity and target affinity .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors and antimicrobial agents. Derivatives have entered preclinical trials for multidrug-resistant tuberculosis .
Coordination Chemistry
The pyrimidine ring and carboxylic acid serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic and antimicrobial properties.
Challenges and Future Directions
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Synthetic Optimization: Improving yields in large-scale hydrolysis.
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Bioavailability: Prodrug strategies to enhance oral absorption.
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Target Identification: Proteomic studies to elucidate molecular targets.
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